molecular formula C15H19N5 B2374519 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034353-80-3

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2374519
CAS No.: 2034353-80-3
M. Wt: 269.352
InChI Key: BCAMYCJBNAXNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring bearing a pyridin-2-yl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidinylpiperazine, a class of compounds to which this compound belongs, can act as an antagonist of the α2-adrenergic receptor . This suggests that 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine might interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , suggesting that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidinylpiperazine derivatives can act as an antagonist of the α2-adrenergic receptor . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to scale up the production process .

Properties

IUPAC Name

4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMYCJBNAXNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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